

3-Amino-4-ethylhexanoic Acid: A Technical Guide to a Novel β -Amino Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-ethylhexanoic acid

Cat. No.: B1271928

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

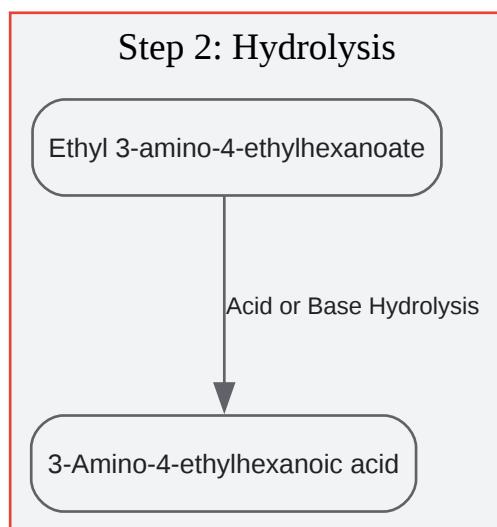
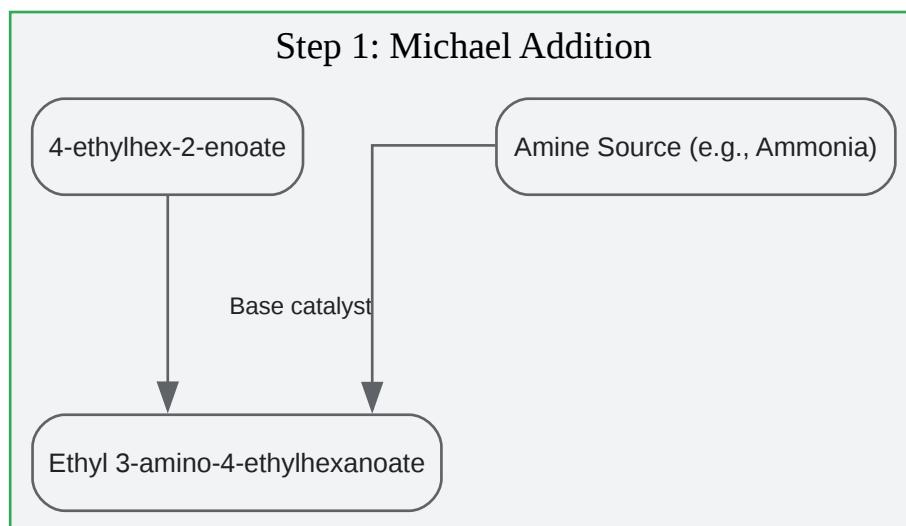
Introduction

3-Amino-4-ethylhexanoic acid is a non-proteinogenic β -amino acid, a class of molecules with significant interest in medicinal chemistry and drug development. β -amino acids and their derivatives are known to exhibit a range of biological activities, including hypoglycemic, antiketogenic, antibacterial, and antifungal properties.^{[1][2]} Their incorporation into peptides can enhance metabolic stability and introduce unique conformational constraints, making them valuable building blocks for peptidomimetics.^[3] This technical guide provides an overview of the known properties of **3-amino-4-ethylhexanoic acid**, a proposed synthetic route, potential biological activities based on related compounds, and standard analytical methodologies for its characterization.

Physicochemical Properties

While extensive experimental data for **3-amino-4-ethylhexanoic acid** is not readily available in the literature, its fundamental physicochemical properties can be predicted or have been cataloged in chemical databases.

Property	Value	Source
Molecular Formula	C8H17NO2	[4] [5]
Molecular Weight	159.23 g/mol	[4] [5]
CAS Number	204191-42-4	[4] [5]
IUPAC Name	3-amino-4-ethylhexanoic acid	[4]
SMILES	CCC(CC)C(CC(=O)O)N	[4]
Predicted XLogP3	1.3	PubChem
Predicted pKa (strongest acidic)	4.35	PubChem
Predicted pKa (strongest basic)	10.1	PubChem



Synthesis of 3-Amino-4-ethylhexanoic Acid

A specific, validated synthesis protocol for **3-amino-4-ethylhexanoic acid** is not prominently described in the peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of β -amino acids is through a Michael addition of an amine to an α,β -unsaturated ester, followed by hydrolysis. Below is a representative experimental protocol that could be adapted for the synthesis of this target molecule.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be envisioned in two main steps:

- Michael Addition: A suitable amine nucleophile is added to an ethyl or methyl ester of 4-ethylhex-2-enoate.
- Hydrolysis: The resulting β -amino ester is hydrolyzed to the carboxylic acid.

[Click to download full resolution via product page](#)

Proposed Synthetic Workflow for **3-Amino-4-ethylhexanoic Acid**

Experimental Protocol: Representative Michael Addition and Hydrolysis

Materials:

- Ethyl 4-ethylhex-2-enoate (starting material)
- Ammonia (or a protected amine equivalent)

- A suitable base catalyst (e.g., sodium methoxide)
- Methanol (solvent)
- Hydrochloric acid (for hydrolysis)
- Sodium hydroxide (for neutralization)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

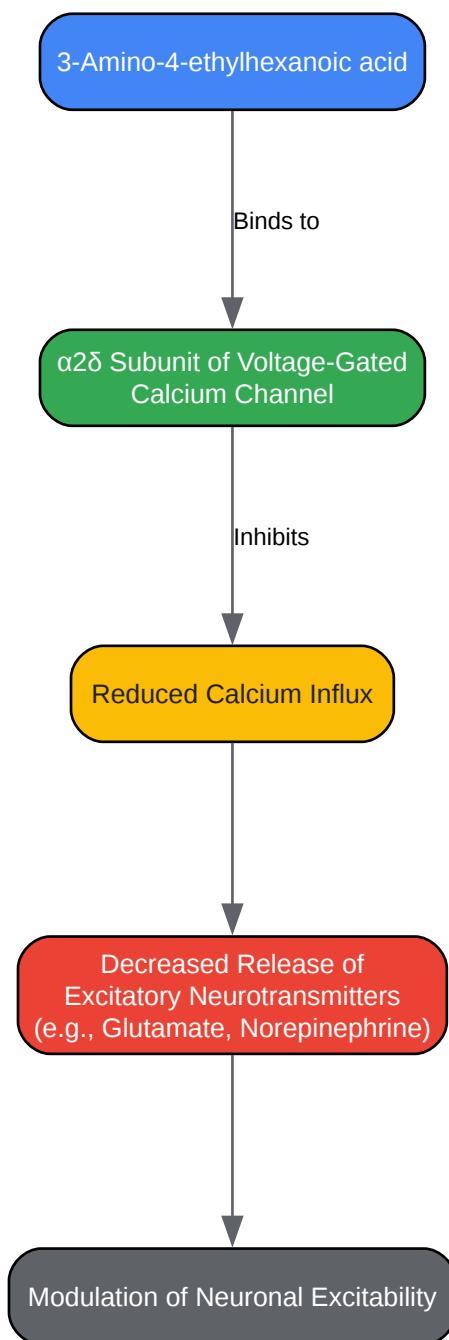
Procedure:

Step 1: Synthesis of Ethyl 3-amino-4-ethylhexanoate (Michael Addition)

- Dissolve ethyl 4-ethylhex-2-enoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of ammonia in methanol (excess) to the flask.
- Add a catalytic amount of sodium methoxide.
- Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench by adding a saturated solution of ammonium chloride.
- Remove the methanol under reduced pressure.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-4-ethylhexanoate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **3-Amino-4-ethylhexanoic acid** (Hydrolysis)

- Dissolve the purified ethyl 3-amino-4-ethylhexanoate in a 6 M solution of hydrochloric acid.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature.
- Neutralize the solution to pH 7 with a solution of sodium hydroxide.
- The product, **3-amino-4-ethylhexanoic acid**, may precipitate out of solution. If not, the water can be removed under reduced pressure.
- The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).


Potential Biological Activity and Mechanism of Action

While no specific biological data for **3-amino-4-ethylhexanoic acid** has been published, the broader class of β -amino acids is known for a variety of pharmacological activities.[\[1\]](#)[\[2\]](#)

Potential Biological Activity	Rationale based on Analogs
Anticonvulsant	Structural similarity to GABA and pregabalin, which act on neuronal calcium channels. [6]
Hypoglycemic	Some β -amino acid derivatives have shown potential in regulating blood glucose levels. [1]
Antimicrobial/Antifungal	The β -amino acid scaffold is present in numerous natural and synthetic antimicrobial agents. [1]
Enzyme Inhibition	The altered backbone of β -amino acids can lead to potent and selective enzyme inhibitors.

Hypothetical Mechanism of Action: GABA Analog

Given its structure, **3-amino-4-ethylhexanoic acid** could potentially act as a gamma-aminobutyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the central nervous system. Analogs like pregabalin exert their effects by binding to the $\alpha 2\delta$ subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Amino-4-ethylhexanoic acid | C8H17NO2 | CID 2733734 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]
- To cite this document: BenchChem. [3-Amino-4-ethylhexanoic Acid: A Technical Guide to a Novel β -Amino Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1271928#3-amino-4-ethylhexanoic-acid-as-a-novel-beta-amino-acid\]](https://www.benchchem.com/product/b1271928#3-amino-4-ethylhexanoic-acid-as-a-novel-beta-amino-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com